A metabolite of Medetomidine
3-Hydroxy Medetomidine
CAS No.: 128366-50-7
Cat. No.: VC21340850
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 128366-50-7 |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 216.28 g/mol |
IUPAC Name | [3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol |
Standard InChI | InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) |
Standard InChI Key | HTQCEFAVROSRIW-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1C(C)C2=CN=CN2)CO |
Canonical SMILES | CC1=C(C=CC=C1C(C)C2=CN=CN2)CO |
Chemical Identity and Properties
3-Hydroxy Medetomidine, also known as Medetomidine metabolite MIII or 3-OH Medetomidine, is a metabolic product of medetomidine with distinctive chemical properties. It is characterized by the following chemical identifiers and physical properties:
Property | Value |
---|---|
Chemical Name | 3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol |
CAS Registry Number | 128366-50-7 |
Molecular Formula | C13H16N2O |
Molecular Weight | 216.3 g/mol |
Canonical SMILES | CC1=C(CO)C=CC=C1C(C)C2=CN=CN2 |
Synonyms | 3-OH Medetomidine, Medetomidine metabolite MIII |
Physical State | Solid |
Solubility | Slightly soluble in DMSO and Methanol |
The structure of 3-Hydroxy Medetomidine includes an imidazole ring linked to a substituted benzene ring bearing a hydroxyl group. This structural configuration contributes to its specific chemical properties and biological behavior in metabolic processes .
Relationship to Medetomidine
3-Hydroxy Medetomidine is formed through the biotransformation of medetomidine, an FDA-approved α2-adrenergic receptor agonist. To understand the significance of this metabolite, it is essential to examine the parent compound's pharmacological profile and clinical applications.
Medetomidine is a highly selective α2-adrenoreceptor agonist with a significant selectivity ratio (α2/α1 = 220), which contributes to its potent sedative, analgesic, and anxiolytic properties . The compound acts primarily on three receptor subtypes: α2A, α2B, and α2C, which differ in their distribution throughout the central and peripheral nervous system. The α2A and α2C subtypes, predominantly found in the central nervous system, mediate sedation, analgesia, and sympatholytic effects, while α2B receptors in vascular smooth muscle produce vasopressor effects .
Research Applications
3-Hydroxy Medetomidine has several important applications in research contexts:
Metabolic Profiling
As a known metabolite of medetomidine, 3-Hydroxy Medetomidine serves as a valuable marker for tracking the metabolic fate of the parent compound. Its detection and quantification in biological samples can help researchers map the complete metabolic pathway of medetomidine across different species and under various physiological conditions .
Bioanalytical Method Development
Researchers developing bioanalytical methods for detecting medetomidine and its metabolites benefit from having purified 3-Hydroxy Medetomidine as a reference standard. This allows for the validation of analytical methods used in pharmacokinetic studies, toxicological screening, and forensic investigations .
Structure-Activity Relationship Studies
Comparing the pharmacological activity of 3-Hydroxy Medetomidine with that of the parent compound can provide valuable insights into the structural requirements for α2-adrenergic receptor binding and activation. Such studies contribute to our understanding of receptor pharmacology and may guide the development of new therapeutic agents with improved efficacy or reduced side effects .
Storage Parameter | Recommendation |
---|---|
Temperature | Store at -20°C |
Stock Solution (at -80°C) | Use within 6 months |
Stock Solution (at -20°C) | Use within 1 month |
Freeze-Thaw Cycles | Avoid repeated freezing and thawing |
Light Sensitivity | Protect from light |
Following these storage recommendations helps maintain the stability and integrity of 3-Hydroxy Medetomidine for research applications .
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